molecular formula C24H23N3OS B2398517 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 922938-41-8

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2398517
CAS No.: 922938-41-8
M. Wt: 401.53
InChI Key: IMFGKIYXLWTZMH-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a phenyl ring, and a pyridin ring . These structural features suggest that it could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a benzo[d]thiazol ring which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also contains a phenyl ring and a pyridin ring, both of which are aromatic and could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol, phenyl, and pyridin rings. These structures can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide" have been synthesized and evaluated for various biological activities. For instance, Abouzied et al. (2022) reported on the synthesis, molecular docking study, and cytotoxicity evaluation of novel 1,3,4-thiadiazole as well as 1,3-thiazole derivatives bearing a pyridine moiety, showcasing their remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines (Abouzied et al., 2022). Similarly, Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating them for their antimicrobial activity against a broad spectrum of bacteria and fungi, highlighting the versatility of such compounds in addressing diverse microbial threats (Patel, Kumari, & Patel, 2012).

Antimicrobial and Antitumor Activities

Several studies have focused on modifying the core structure of these compounds to enhance their antimicrobial and antitumor properties. For example, Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, aiming to evaluate their anticancer activity, which underscores the potential of such derivatives in cancer therapy (Metwally, Abdelrazek, & Eldaly, 2016). Tumosienė et al. (2012) synthesized azole derivatives with demonstrated antibacterial activity against Rhizobium radiobacter, further expanding the utility of these compounds in combating bacterial infections (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).

Chemical Synthesis and Modification

The chemical synthesis and modification of these compounds are crucial for developing new materials and drugs. Mariappan et al. (2016) described the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy, showcasing a metal-free approach with broad substrate scope, which is significant for pharmaceutical synthesis and material science (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Future Directions

Given the interesting structural features of this compound and the biological activity of related compounds, it could be a promising candidate for further study. Potential areas of research could include exploring its synthesis, investigating its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-14-21-22(15-18(17)2)29-24(26-21)27(16-20-10-6-7-13-25-20)23(28)12-11-19-8-4-3-5-9-19/h3-10,13-15H,11-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFGKIYXLWTZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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